Pilosidine
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Overview
Description
Pilosidine is a norlignan glucoside isolated from the rhizomes of Curculigo pilosa, a tropical African flowering plant belonging to the family Hypoxidaceae . It has a molecular formula of C23H26O11 and a molecular weight of 478.45 g/mol . This compound is known for its vasoconstrictor activity, showing a facilitating effect on adrenaline-evoked contractions in rabbit aorta isolated preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pilosidine can be isolated from the rhizomes of Curculigo pilosa through a series of extraction and purification steps. The process typically involves:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Curculigo pilosa rhizomes. The process is similar to laboratory-scale extraction but is optimized for higher yield and efficiency. Techniques such as supercritical fluid extraction may be employed to enhance the extraction process .
Chemical Reactions Analysis
Types of Reactions
Pilosidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Pilosidine has various scientific research applications, including:
Chemistry: Used as a model compound for studying norlignan glucosides and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Pilosidine exerts its effects primarily through its vasoconstrictor activity. It facilitates adrenaline-evoked contractions in rabbit aorta isolated preparations, indicating its action on adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piloside A and Piloside B: These are benzylbenzoate diglucosides isolated from the same plant, Curculigo pilosa.
Curculigoside: Another norlignan glucoside with similar biological activities.
Uniqueness
Pilosidine is unique due to its specific vasoconstrictor activity and its structural features as a glucosyl-fused norlignan. Its ability to facilitate adrenaline-evoked contractions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H26O11 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[(2R,3R,4aR,6R,7S,8S,8aR)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChI Key |
XBAOUURGPFGYBL-CARAORCDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](O[C@H]3[C@H](O2)[C@H]([C@@H]([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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